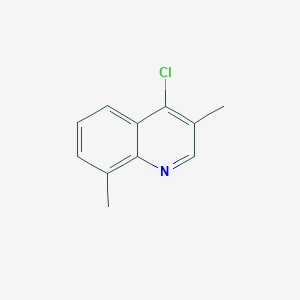

4-Chloro-3,8-dimethylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry

The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational structure in heterocyclic chemistry. sigmaaldrich.comevitachem.com This bicyclic aromatic scaffold is not merely a chemical curiosity; it is a privileged core structure found in a multitude of natural products and synthetically developed molecules. biosynth.comnih.gov The presence of the nitrogen atom imparts unique chemical properties to the ring system, influencing its reactivity and its ability to interact with biological targets. sigmaaldrich.comchemsrc.com

The versatility of the quinoline scaffold lies in its capacity for functionalization at various positions, allowing for the creation of a vast library of derivatives with diverse electronic and steric properties. sigmaaldrich.com Classic synthetic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses have provided chemists with robust tools to construct the quinoline nucleus, while modern techniques continue to expand the accessibility of complex derivatives. evitachem.comchemicalbook.com This synthetic tractability has cemented the quinoline scaffold as a cornerstone for exploration in numerous scientific domains. biosynth.comchemsrc.com

Overview of Substituted Quinoline Derivatives in Synthetic and Medicinal Chemistry Research

The strategic placement of substituents on the quinoline core dramatically influences its chemical and biological profile, making substituted quinolines a fertile ground for research. sigmaaldrich.comsigmaaldrich.com In synthetic chemistry, these derivatives serve as versatile building blocks for more complex molecular architectures. nih.gov In medicinal chemistry, the quinoline nucleus is a key pharmacophore, a structural feature responsible for a molecule's pharmacological activity. scbt.comresearchgate.netacs.org

The introduction of halogen atoms and alkyl groups, in particular, has been a widely used strategy to modulate the properties of quinoline derivatives. Halogens can alter a molecule's lipophilicity, metabolic stability, and electronic distribution, while alkyl groups can provide steric bulk and influence binding interactions. This has led to the development of numerous quinoline-based compounds with a wide array of applications, including roles as anticancer, antimalarial, antibacterial, and antiviral agents. sigmaaldrich.comchemicalbook.comscbt.com

Specific Focus on 4-Chloro-3,8-dimethylquinoline as a Research Target

Within the extensive family of substituted quinolines, this compound represents a distinct isomer with a specific arrangement of chloro and methyl groups. This compound is cataloged under CAS number 39593-12-9. scbt.com While detailed research focusing exclusively on this particular isomer is not extensively documented in publicly available literature, its chemical identity is well-established.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 39593-12-9 scbt.com |

| Molecular Formula | C₁₁H₁₀ClN scbt.com |

| Molecular Weight | 191.66 g/mol scbt.com |

| Appearance | Solid (form) |

This table presents basic physicochemical data for this compound.

Rationale for Investigating Specific Isomers and Substitution Patterns

The investigation of specific isomers like this compound is driven by the fundamental principle in chemistry that structure dictates function. Even subtle changes in the placement of substituents on the quinoline ring can lead to profound differences in chemical reactivity, physical properties, and biological activity.

Research into related isomers provides a clear rationale for this approach. For instance, studies on 4-chloro-2,8-dimethylquinoline (B186857) have demonstrated its utility as a starting material for synthesizing novel indoloquinolines with potential anticancer properties. Similarly, the synthesis of 4-substituted 5,8-dimethylquinolines highlights the role of 4-haloquinoline intermediates in creating diverse molecular structures. The position of substituents is known to influence the regioselectivity of further chemical transformations. For example, the placement of a methyl group on either the phenyl or pyridine part of the quinoline ring can direct the outcome of photochemical reactions.

Therefore, the scientific interest in an isomer like this compound stems from the need to systematically explore the chemical space of substituted quinolines. By synthesizing and characterizing such specific isomers, researchers can:

Build a comprehensive structure-activity relationship (SAR) database.

Uncover novel reactivity patterns.

Potentially identify compounds with enhanced or entirely new pharmacological profiles compared to their isomers.

The study of each unique substitution pattern contributes to a deeper understanding of the quinoline system's chemical and biological potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-4-3-5-9-10(12)8(2)6-13-11(7)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAKKYYHSVQMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(C=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39593-12-9 | |

| Record name | 4-chloro-3,8-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 3,8 Dimethylquinoline

Classical and Contemporary Approaches to Quinoline (B57606) Synthesis Relevant to 4-Chloro-3,8-dimethylquinoline Derivatives

The construction of the quinoline ring system is a well-established field with several named reactions that have been refined over more than a century. nih.gov These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds. For the synthesis of a 3,8-dimethyl substituted quinoline, the choice of a starting aniline (B41778), specifically 2,3-dimethylaniline (B142581), is a logical starting point for many of these classical routes.

Adaptations of Friedländer Quinoline Synthesis for Methylated Quinolines

The Friedländer synthesis is a fundamental and versatile method for quinoline construction, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, often catalyzed by acids or bases. derpharmachemica.comnih.gov To produce a 3,8-dimethylquinoline (B3349175) skeleton, a potential Friedländer approach would involve the reaction of 2-amino-3-methylbenzaldehyde (B2521930) or 2-amino-3-methylacetophenone with propionaldehyde (B47417) or acetone, respectively, under catalytic conditions. The reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic quinoline ring. The use of modern catalysts, such as cuprous triflate or reusable solid acids like nano-crystalline sulfated zirconia, can lead to high yields and milder reaction conditions. researchgate.netaccelachem.com

Application of Pfitzinger Condensation for 4-Substituted Quinolines

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction begins with the basic hydrolysis of the isatin's amide bond, forming an intermediate that then condenses with the carbonyl compound. wikipedia.org For a 3,8-dimethylquinoline backbone, one could envision using a 7-methylisatin (B72143) derivative. The condensation with a ketone like methyl ethyl ketone would introduce the methyl group at the C3 position. The resulting quinoline-4-carboxylic acid can then be decarboxylated to yield the 3,8-dimethylquinoline core. Modifications of the Pfitzinger reaction, including microwave-assisted protocols, have been developed to improve yields and reduce reaction times. researchgate.netnih.gov

Other Cyclization and Annulation Strategies

Several other classical methods are theoretically applicable for the synthesis of the 3,8-dimethylquinoline core, each with its own set of advantages and challenges regarding regioselectivity and reaction conditions.

Skraup and Doebner-von Miller Reactions : These related syntheses are powerful tools for quinoline formation. The Skraup reaction typically uses an aniline, glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orgorgsyn.org The Doebner-von Miller reaction is a more flexible variant that reacts an aniline with α,β-unsaturated aldehydes or ketones. wikipedia.orgnih.gov To obtain a 3,8-dimethylquinoline, 2,3-dimethylaniline would be the key starting material. The reaction with an α,β-unsaturated carbonyl compound like crotonaldehyde (B89634) (for a 2,3-dimethylquinoline) or a related precursor that can generate the required three-carbon chain would be necessary. A challenge with meta-substituted anilines can be the formation of regioisomeric products, although some conditions can favor one isomer over the other. rsc.org

Combes Quinoline Synthesis : This method involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgyoutube.com For the target scaffold, 2,3-dimethylaniline would be reacted with a β-diketone like pentane-2,4-dione. The reaction mechanism proceeds through an enamine intermediate which then cyclizes under acidic conditions. wikipedia.org The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both reactants. wikipedia.org

Povarov Reaction : A more contemporary approach, the Povarov reaction is a formal [4+2] cycloaddition of an aromatic imine with an electron-rich alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. nih.gov This multicomponent reaction offers a high degree of convergence and complexity generation in a single step.

The table below summarizes the potential application of these classical syntheses for the 3,8-dimethylquinoline core.

| Reaction Name | Aniline Precursor | Carbonyl/Alkene Precursor(s) | Key Intermediate | Resulting Quinoline Core |

| Friedländer | 2-Amino-3-methylbenzaldehyde | Propionaldehyde | Schiff base | 3,8-Dimethylquinoline |

| Pfitzinger | 7-Methylisatin | Methyl ethyl ketone | Enamine | 3,8-Dimethylquinoline-4-carboxylic acid |

| Skraup | 2,3-Dimethylaniline | Glycerol (+ Oxidant) | Acrolein | 8-Methylquinoline (requires modified substrate for C3-methyl) |

| Doebner-von Miller | 2,3-Dimethylaniline | Crotonaldehyde | Michael adduct/Imine | 2,3,8-Trimethylquinoline (requires specific α,β-unsaturated carbonyl) |

| Combes | 2,3-Dimethylaniline | Pentane-2,4-dione | Enamine | 2,3,4,8-Tetramethylquinoline |

Targeted Synthesis of the this compound Skeleton

The direct synthesis of this compound (CAS No. 39593-12-9) is most efficiently achieved through a multi-step sequence that first constructs a suitable quinoline precursor, followed by a regioselective chlorination step. accelachem.com A common and effective strategy involves the synthesis of 3,8-dimethylquinolin-4-one (or its tautomer, 4-hydroxy-3,8-dimethylquinoline), which is then converted to the target 4-chloro derivative.

A plausible synthetic route begins with the reaction of 2,3-dimethylaniline with diethyl malonate in a Conrad-Limpach or Gould-Jacobs type reaction. This would proceed through an initial condensation to form an enamine, followed by thermal cyclization to produce ethyl 4-hydroxy-3,8-dimethylquinoline-3-carboxylate. Subsequent saponification and decarboxylation would yield 3,8-dimethylquinolin-4-one. The final step is the chlorination of this quinolinone intermediate.

Regioselective Chlorination Strategies for Quinoline Systems

The conversion of a 4-quinolone (quinolin-4-one) to a 4-chloroquinoline (B167314) is a standard transformation in heterocyclic chemistry. The quinolone exists in tautomeric equilibrium with its 4-hydroxyquinoline (B1666331) form. Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) effectively replaces the hydroxyl/keto group with a chlorine atom specifically at the C4 position. smolecule.com This reaction is highly regioselective due to the inherent reactivity of the 4-position in the quinolone system. For instance, the synthesis of 4-chloro-5,8-dimethyl-6-nitroquinoline (B8279564) was achieved by heating the corresponding nitroquinolone with phosphorus oxychloride. A similar approach is applicable for the synthesis of other chloroquinolines.

Recent advancements have also demonstrated metal-free, one-pot methods for the synthesis of C4-chlorides from quinoline N-oxides using sulfonyl chlorides, where the reagent serves dual roles for both sulfonylation and chlorination. rsc.org Another approach involves hypervalent iodine(III) reagents to promote halogenation, as seen in the C3-chlorination of 2,8-dimethylquinolin-4(1H)-one, which highlights the diverse reactivity of these systems. acs.org

The table below outlines common chlorination conditions for related quinoline systems.

| Starting Material | Chlorinating Agent | Conditions | Product | Yield |

| 3,8-Dimethylquinolin-4-one | POCl₃ | Heat (e.g., 95 °C) | This compound | High (Typical) |

| 2-Phenyl-4-quinolone | PIFA / KCl | Methanol, Room Temp, 10 min | 3-Chloro-2-phenyl-4-quinolone | 86% acs.org |

| Quinoline N-oxide | TsCl | Dichloroethane, 100 °C | 4-Chloroquinoline / 3-(tosyloxy)quinoline | Varies rsc.org |

Regioselective Introduction of Methyl Groups at Positions 3 and 8

The placement of the methyl groups at the C3 and C8 positions is not a matter of stereoselectivity, as these positions are not chiral centers. Instead, their introduction is controlled by the regioselectivity of the initial ring-forming reaction, which is dictated by the choice of starting materials.

Introduction of the C8-Methyl Group : The methyl group at position 8 is reliably installed by starting the synthesis with an aniline that is already substituted at the 2-position. For the target compound, 2,3-dimethylaniline is the logical precursor. The C2-methyl group of the aniline becomes the C8-methyl group of the resulting quinoline, irrespective of which classical synthesis (Skraup, Doebner-von Miller, Friedländer, Combes, etc.) is employed.

Introduction of the C3-Methyl Group : The methyl group at position 3 is introduced via the other reactant in the condensation.

In a Friedländer synthesis , reacting a 2-amino-3-methylaryl ketone with a ketone having an α-ethyl group (e.g., butan-2-one) or an aldehyde like propionaldehyde would provide the necessary carbon framework to form the C3-methyl group upon cyclization.

In a Pfitzinger reaction , the choice of an appropriate asymmetric ketone condensing with the 7-methylisatin derivative would determine the substituent at C3.

In a Conrad-Limpach or Gould-Jacobs synthesis , starting with 2,3-dimethylaniline and reacting it with a β-ketoester like ethyl 2-methylacetoacetate (B1246266) would place the methyl group at the C3 position of the resulting quinolin-4-one.

The regiochemical outcome is thus a direct consequence of the synthetic design and the specific fragments used to construct the heterocyclic ring.

Catalytic Systems and Reaction Conditions for this compound Formation

Transition-Metal Catalysis in Quinoline Synthesis

Transition-metal catalysis offers powerful tools for the construction of complex molecular frameworks like quinolines, providing efficient pathways for C-C and C-N bond formation. researchgate.net These methods are noted for their high yields, functional group tolerance, and applicability to a diverse range of substrates. researchgate.netorganic-chemistry.org Catalysts based on palladium, iron, cobalt, and silver have been extensively used in quinoline synthesis. researchgate.net

A general strategy for forming the quinoline skeleton involves the cyclization of an aniline with a three-carbon component or the reaction of a 2-amino-substituted carbonyl compound with a two-carbon unit. acs.org For instance, palladium acetate (B1210297) (Pd(OAc)₂) has been effectively used to catalyze the intramolecular cyclization step in the synthesis of complex indoloquinolines, starting from a 4-chloroquinoline derivative. researchgate.net Similarly, Suzuki-Miyaura arylations of 2-chloroquinolines have been achieved using palladium catalysts, demonstrating the utility of transition metals in modifying the quinoline scaffold. chim.it

Iron(III) triflate (Fe(OTf)₃) has been described as a highly stable and efficient catalyst for a one-pot synthesis of quinolines from amines, aldehydes, and terminal alkynes, proceeding via C-H activation under solvent-free conditions. rsc.org This highlights the potential for atom-economical and environmentally conscious routes catalyzed by transition metals.

Table 1: Examples of Transition-Metal Catalysis in Quinoline Synthesis

| Catalyst System | Reaction Type | Key Features | Reference(s) |

|---|---|---|---|

| Pd(OAc)₂ / Cs₂CO₃ | Intramolecular Cyclization | Used for synthesizing complex heteroindolo quinolines from aminoquinoline intermediates. | researchgate.net |

| Fe(OTf)₃ | One-pot C-H Activation/C-C Bond Formation | Catalyzes reaction of amines, aldehydes, and alkynes; solvent-free, recyclable catalyst. | rsc.org |

| Co(OAc)₂·4H₂O | Dehydrogenative Cyclization | One-pot synthesis from 2-aminoaryl alcohols and ketones under mild conditions. | organic-chemistry.org |

| NaPdCl₄ | Suzuki-Miyaura Arylation | Water-tolerant system for arylating chloroquinolines. | chim.it |

Nanocatalyzed Green Protocols for Quinoline Ring Building

The use of nanocatalysts in organic synthesis represents a significant advancement towards environmentally friendly and efficient chemical processes. acs.orgacs.org Nanocatalysts offer unique advantages such as high surface area-to-volume ratios, increased catalytic activity, and ease of recovery and reusability, which addresses many shortcomings of traditional methods like harsh reaction conditions and the use of hazardous solvents. acs.orgacs.org

Several nanocatalyst-based systems have been developed for quinoline synthesis, often employing the Friedländer annulation, which involves the condensation of a 2-aminoaryl carbonyl compound with a molecule containing an α-methylene carbonyl group. tandfonline.comnih.gov

Notable Nanocatalyzed Systems:

Magnetite Nanoparticle-Supported Acidic Ionic Liquid (IL-1@Fe₃O₄): This system serves as an efficient and magnetically separable catalyst for the Friedländer reaction under solvent-free conditions at 70 °C. tandfonline.com

Nano Copper Oxide (CuO): Recyclable nano CuO powder has been used to catalyze the synthesis of quinoline derivatives from 2-aminocarbonyl compounds in acetonitrile, offering an inexpensive and air-stable option. consensus.app

Li⁺ Modified Nanoporous Na⁺-Montmorillonite: This novel nanocatalyst facilitates the Friedländer annulation under solvent-free conditions, providing good to excellent yields and allowing for catalyst reuse without loss of efficiency. kashanu.ac.ir

These protocols demonstrate that nanocatalysts can produce diverse quinoline derivatives in good yields (ranging from 68% to 98%) under mild conditions, sometimes in green solvents like ethanol (B145695) or with no solvent at all. nih.gov

Table 2: Selected Nanocatalysts for Green Quinoline Synthesis

| Nanocatalyst | Reaction Type | Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Magnetite Nanoparticle-Supported Ionic Liquid | Friedländer Annulation | 70 °C, Solvent-Free | Catalyst is easily separated with a magnet and reusable. | tandfonline.com |

| Nano CuO Powder | General Quinoline Synthesis | 40 °C, Acetonitrile | Air-stable, inexpensive, recyclable, and ligand-free. | consensus.app |

| Li⁺ Modified Na⁺-Montmorillonite Clay | Friedländer Annulation | Solvent-Free | Inexpensive, reusable, simple experimental procedure. | kashanu.ac.ir |

| IRMOF-3/PSTA/Cu | One-pot Multicomponent Reaction | 80 °C, CH₃CN | High porosity and stability, excellent yields (85-96%). | nih.gov |

Solvent-Free and Environmentally Benign Synthetic Routes

Developing synthetic methods that minimize or eliminate the use of volatile and hazardous organic solvents is a primary goal of green chemistry. jocpr.com Several solvent-free protocols for quinoline synthesis have been established, often enhanced by microwave irradiation or the use of efficient catalysts. jocpr.comcore.ac.uk

One approach involves a one-pot reaction of o-nitrobenzaldehyde and enolizable ketones using SnCl₂·2H₂O as a reductant under microwave irradiation without any solvent or additional catalyst. core.ac.uk Another method utilizes caesium iodide (CsI) as a catalyst for the reaction of 2-aminoacetophenone (B1585202) with various ketones under solvent-free thermal conditions, noted for its simple methodology and short reaction times. researchgate.net

The Friedländer reaction, a cornerstone of quinoline synthesis, has been adapted to solvent-free conditions using various catalysts, including magnetite nanoparticle-supported ionic liquids tandfonline.com and Li+ modified nanoporous clays. kashanu.ac.ir These methods are not only environmentally friendly but also often result in cleaner reactions, easier work-up procedures, and high yields. tandfonline.comresearchgate.net

Mechanism of Reaction Pathway Elucidation in the Synthesis of this compound

The formation of this compound logically proceeds through the synthesis of a 3,8-dimethyl-4-quinolone intermediate, followed by a chlorination step. The mechanism can be elucidated by examining established quinoline synthesis pathways.

A plausible route for the 3,8-dimethyl-4-quinolone precursor is the Conrad-Limpach synthesis . This reaction involves the condensation of an aniline with a β-ketoester. To obtain the desired substitution pattern, 2-methylaniline would react with methyl 2-methyl-3-oxobutanoate.

The mechanism unfolds in several steps:

Condensation: The amino group of 2-methylaniline attacks one of the carbonyl carbons of the β-ketoester. At lower temperatures (around 40 °C), the reaction favors attack at the more reactive ketone carbonyl, leading to the formation of a β-aminoacrylate intermediate after dehydration.

Cyclization: The β-aminoacrylate intermediate is then heated to a higher temperature (around 250 °C). This induces an intramolecular cyclization where the benzene (B151609) ring attacks the ester carbonyl. This step is an electrophilic aromatic substitution.

Tautomerization: The resulting cyclized product readily tautomerizes to form the stable aromatic 3,8-dimethyl-4-quinolone.

Alternatively, the Combes quinoline synthesis could be employed, involving the reaction of 2-methylaniline with an appropriate β-diketone (like 3-methylpentane-2,4-dione) under acidic conditions (e.g., concentrated H₂SO₄). wikipedia.org The mechanism proceeds as follows:

Schiff Base Formation: The aniline condenses with one of the ketone groups of the β-diketone to form a Schiff base intermediate. wikipedia.org

Enamine Tautomerization: The Schiff base tautomerizes to a more stable enamine. wikipedia.org

Acid-Catalyzed Annulation: The enamine undergoes an acid-catalyzed intramolecular cyclization, which is the rate-determining step. wikipedia.org

Dehydration: A final dehydration step yields the aromatic quinoline ring. wikipedia.org

Once the 3,8-dimethyl-4-quinolone intermediate is formed, it can be converted to This compound . This is a standard transformation achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). acs.org The mechanism involves the activation of the quinolone's carbonyl oxygen by phosphorus, making the C4 position highly electrophilic and susceptible to nucleophilic attack by a chloride ion.

Chemical Reactivity and Transformation of 4 Chloro 3,8 Dimethylquinoline

Nucleophilic Substitution Reactions at the 4-Chloro Position of the Quinoline (B57606) Moiety

The presence of the electron-withdrawing nitrogen atom in the quinoline ring system makes the carbon atoms at the C-2 and C-4 positions electron-deficient. This electronic characteristic renders the C-4 chloro group highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com This reactivity is a cornerstone of the synthetic utility of 4-chloroquinolines, allowing for the introduction of a wide array of functional groups at this position.

The chlorine atom at the C-4 position serves as an excellent leaving group in SNAr reactions, readily displaced by a variety of nucleophiles.

Amines: The reaction of 4-chloroquinolines with primary or secondary amines is a well-established method for synthesizing 4-aminoquinoline (B48711) derivatives. mdpi.com For instance, analogous compounds like 4-chloro-2,8-dimethylquinoline (B186857) are treated with ammonia (B1221849) to produce 4-amino-2,8-dimethylquinoline. vulcanchem.com This type of substitution allows for the construction of molecules with diverse biological applications. mdpi.comvulcanchem.com

Hydrazine (B178648): The chloro group can be substituted by hydrazine, typically by reacting the chloroquinoline derivative with hydrazine hydrate (B1144303) or hydrazine dihydrochloride, often under reflux conditions. evitachem.comrsc.orgvulcanchem.com This reaction yields the corresponding 4-hydrazinoquinoline, a versatile intermediate for the synthesis of other heterocyclic systems. evitachem.comvulcanchem.com

Thiols: Thiol-based nucleophiles can effectively displace the C-4 chlorine. For example, reactions with thiols or thiourea (B124793) introduce a sulfur linkage at the C-4 position. nih.gov Microwave-assisted synthesis on a basic alumina (B75360) support has been shown to improve yields and dramatically reduce reaction times for such substitutions on related chloroquinoline structures. nih.gov

Azides: The C-4 chloro atom can be replaced by an azide (B81097) group (N₃) through nucleophilic aromatic substitution using a source like sodium azide (NaN₃). mdpi.com This reaction proceeds via an SNAr mechanism to form 4-azidoquinoline (B3382245) derivatives, which are valuable precursors for synthesizing various nitrogen-containing heterocycles. mdpi.com

Table 1: Examples of Nucleophilic Substitution at the C-4 Position of Chloroquinolines

| Nucleophile | Reagent Example | Product Type | Reference(s) |

|---|---|---|---|

| Amine | Ammonia (NH₃), Primary/Secondary Amines | 4-Aminoquinoline | vulcanchem.com, mdpi.com |

| Hydrazine | Hydrazine Hydrate (N₂H₄·H₂O) | 4-Hydrazinoquinoline | evitachem.com, rsc.org, vulcanchem.com |

| Thiol | Thiourea, Alkyl Thiols | 4-Thioquinoline | , nih.gov |

| Azide | Sodium Azide (NaN₃) | 4-Azidoquinoline | , mdpi.com |

The high regioselectivity of nucleophilic attack at the C-4 position of the quinoline ring is a well-documented phenomenon. mdpi.com In heterocyclic systems like quinoline, the nitrogen atom exerts a strong electron-withdrawing effect, which deactivates the entire aromatic system towards electrophilic attack but activates it for nucleophilic substitution. masterorganicchemistry.comuoanbar.edu.iq

This activation is most pronounced at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen. The C-4 position is particularly susceptible to attack. mdpi.com The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by resonance. When the attack occurs at C-4, the negative charge can be delocalized onto the electronegative nitrogen atom, significantly stabilizing the intermediate and lowering the activation energy for the reaction. masterorganicchemistry.com In contrast, attack at other positions does not allow for this favorable resonance stabilization. Consequently, nucleophilic displacement of the chlorine atom occurs almost exclusively at the C-4 position under standard SNAr conditions. mdpi.com

Electrophilic Substitution Reactions on the Methyl Groups and Aromatic Rings of 4-Chloro-3,8-dimethylquinoline

The quinoline nucleus is generally resistant to electrophilic substitution due to the deactivating effect of the pyridine (B92270) ring nitrogen. uoanbar.edu.iq Reactions such as nitration, sulfonation, and halogenation require vigorous conditions and the substitution typically occurs on the more electron-rich carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. uoanbar.edu.iq

Nitration: The nitration of quinoline typically occurs at the C-5 and C-8 positions of the benzene (B151609) ring. smolecule.com For this compound, the existing substituents would direct the incoming electrophile. The C-8 position is already occupied by a methyl group. Therefore, nitration would likely be directed to the C-5 position, influenced by the directing effects of the quinoline framework and the methyl group at C-8. smolecule.combiosynth.com

Sulfonation: Similar to nitration, sulfonation of the quinoline ring is challenging and favors substitution on the benzene ring. The precise location of substitution would depend on the reaction conditions and the directing influence of the existing groups.

Halogenation: Direct halogenation of the quinoline ring also preferentially occurs on the benzene portion. The presence of activating methyl groups and the deactivating chloro group would influence the regiochemical outcome of further halogenation.

Reactivity of Methyl Groups: While the aromatic rings are the primary sites for electrophilic substitution, the methyl groups can also undergo reactions such as oxidation under appropriate conditions.

Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Reaction | Typical Position(s) on Quinoline Ring | Predicted Major Position(s) on Substrate | Reference(s) |

|---|---|---|---|

| Nitration | C-5 and C-8 | C-5 | smolecule.com, uoanbar.edu.iq |

| Sulfonation | Benzene Ring | Benzene Ring (e.g., C-5) | uoanbar.edu.iq |

| Halogenation | Benzene Ring | Benzene Ring (e.g., C-5) | uoanbar.edu.iq |

Metalation and Functionalization Strategies for Chloro-Substituted Quinolines

Directed metalation provides a powerful and regioselective method for functionalizing specific positions on the quinoline ring that are not easily accessible through classical electrophilic substitution. researchgate.net This strategy involves the deprotonation of a C-H bond using a strong base, creating a carbanion that can then react with various electrophiles.

Research has demonstrated that the choice of metalating agent can precisely control the site of functionalization on chloro-substituted quinolines. researchgate.net

Functionalization at C-3: The C-3 methyl group in this compound makes its adjacent C-H bond acidic. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -70 °C) can selectively deprotonate the C-3 methyl group. The resulting organolithium species can then be trapped with an electrophile to introduce a new functional group at this position. researchgate.net

Functionalization at C-8: The C-8 position, adjacent to the nitrogen on the benzene ring, can also be targeted. While direct deprotonation at C-8 is possible, alternative strategies often provide better selectivity. The use of mixed lithium-magnesium or lithium-zinc amide bases can favor metalation at the C-8 position. researchgate.net Another advanced strategy involves using the N-oxide of the quinoline as a directing group. The anionic oxygen of the N-oxide moiety coordinates to a metal catalyst (e.g., rhodium), directing C-H activation and subsequent functionalization specifically to the C-8 position. wiley.com

Table 3: Metalation Strategies for Regioselective Functionalization

| Target Position | Reagent/Strategy | Mechanism | Reference(s) |

|---|---|---|---|

| C-3 (Methyl) | Lithium Diisopropylamide (LDA) | Deprotonation of the acidic C-H bond on the methyl group. | researchgate.net |

| C-8 | Lithium-Zinc/Magnesium Amides | Complex-induced proximity effect and selective metalation. | researchgate.net |

| C-8 | N-Oxide formation + Rh(I) Catalyst | Directing group-assisted C-H activation. | wiley.com |

Reaction with Electrophiles after Metalation

The functionalization of chloro-substituted quinolines, such as this compound, can be achieved with high regioselectivity through directed metalation followed by quenching with various electrophiles. researchgate.net The strategic use of different metal amide bases allows for the deprotonation of specific positions on the quinoline ring. researchgate.net While studies may not focus exclusively on the 3,8-dimethyl isomer, the principles derived from other chloro-substituted quinolines are applicable.

The choice of the metalating agent is crucial for controlling the site of functionalization. For instance, the use of lithium diisopropylamide (LDA) typically facilitates metalation at the C-3 position of the quinoline ring at low temperatures, such as -70 ºC. researchgate.net Conversely, employing mixed lithium-magnesium or lithium-zinc amide bases can direct the metalation to the C-2 or C-8 positions in a regioselective manner. researchgate.net Following the metalation step, the resulting organometallic intermediate can react with a range of electrophiles to introduce new functional groups, yielding di- or tri-functionalized quinolines. researchgate.net This methodology's regioselectivity can be rationalized through Density Functional Theory (DFT) calculations, which assess the influence of substituents on the acidity of the aromatic protons. researchgate.net

Oxidation and Reduction Pathways of this compound

The quinoline scaffold is susceptible to both oxidation and reduction, although specific pathways for this compound are not extensively detailed in isolation. General knowledge of quinoline chemistry suggests several potential transformations.

Oxidation: Oxidation reactions on quinoline derivatives can occur at different sites depending on the reagents used. evitachem.com The methyl groups on the quinoline ring, such as those at the C-3 and C-8 positions, can be susceptible to oxidation. Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) could potentially oxidize the methyl groups. Furthermore, the nitrogen atom in the quinoline ring can be oxidized to form the corresponding quinoline N-oxide.

Reduction: Reduction reactions of chloro-substituted quinolines can also be envisioned. The chloro group itself can be the target of reduction or substitution. evitachem.com For example, related dichloro-dimethylquinoline compounds can be reduced to form amine derivatives under specific conditions. evitachem.com The hydrazino group of a related compound, 7-Chloro-2,8-dimethyl-4-hydrazinoquinoline, can undergo reduction using reagents like sodium borohydride. evitachem.com While not a direct reduction of the chloro or methyl groups, this illustrates the reactivity of the quinoline core to reductive conditions. Catalytic hydrogenation is another common method for reducing heterocyclic systems, which could potentially affect the pyridine ring of the quinoline nucleus.

Annulation and Cyclization Reactions Utilizing this compound as a Precursor

This compound is a valuable building block for synthesizing more complex, fused heterocyclic structures through annulation and cyclization reactions. Its reactivity, particularly the lability of the C4-chloro substituent towards nucleophilic substitution, makes it an ideal starting material for constructing polycyclic systems like indoloquinolines and benzonaphthyridines. researchgate.netresearchgate.net

A key strategy for synthesizing fused systems involves the reaction of a chloroquinoline with various heteroaromatic amines. researchgate.net Research on the closely related 4-chloro-2,8-dimethylquinoline demonstrates a robust method for creating indoloquinolines and benzonaphthyridines. researchgate.net This process typically begins with a nucleophilic aromatic substitution, where an amino-functionalized heterocycle displaces the chlorine atom at the C-4 position of the quinoline ring. researchgate.netresearchgate.net

For example, reacting 4-chloro-2,8-dimethylquinoline with 6-aminobenzothiazole (B108611) under neat conditions at high temperatures (e.g., 180 °C) yields an N-heteroaryl-substituted aminoquinoline intermediate. researchgate.net This intermediate possesses the necessary framework for a subsequent intramolecular cyclization to form the final fused product. researchgate.net This approach has been successfully applied to synthesize a variety of hetero-substituted indoloquinolines. researchgate.net Similarly, reacting 4-chloro-2-methylquinolines with aminoketones or aryl carboxylic acids can produce dibenzo[b,h] researchgate.netCurrent time information in Bangalore, IN.naphthyridines. researchgate.net

Palladium catalysis is a powerful tool for effecting the intramolecular cyclization step required to form fused heterocyclic systems from aminoquinoline intermediates. researchgate.netnih.govacs.org The palladium-catalyzed C-N cross-coupling reaction is a cornerstone of this methodology. nih.gov

In the synthesis of indoloquinolines from N-(2,8-dimethylquinolin-4-yl)benzo[d]thiazol-6-amine (an intermediate derived from 4-chloro-2,8-dimethylquinoline), a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst is used. researchgate.netresearchgate.net The reaction is typically carried out in a high-boiling polar solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 120 °C). researchgate.netresearchgate.net A base, such as cesium carbonate (Cs₂CO₃), and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) are also essential components of the reaction mixture. researchgate.netresearchgate.net This palladium-catalyzed process facilitates an intramolecular C-H activation and C-N bond formation, leading to the desired fused indoloquinoline ring system. researchgate.netresearchgate.net This method has been shown to be effective for creating a range of complex heterocyclic structures from simple quinoline precursors. researchgate.netnih.govuchicago.edu

Interactive Data Table: Palladium-Catalyzed Synthesis of Fused Heterocycles

| Starting Material | Reagent | Catalyst/Conditions | Product | Reference |

| N-(2,8-dimethylquinolin-4-yl)benzo[d]thiazol-6-amine | - | Pd(OAc)₂, Cs₂CO₃, TBAB, DMF, 120°C, 3h | Thiazoloindoloquinoline | researchgate.net, researchgate.net |

| 7-chloroquinoline analogues | Aromatic/heteroaromatic amines | Pd(OAc)₂, microwave irradiation | Indoloquinoline compounds | researchgate.net |

| o-bromo substituted Baylis-Hillman alcohols | Tosyl amine | Pd(PPh₃)₂Cl₂/DPPP, K₂CO₃, CH₃CN, 80°C | 1,2-dihydroquinoline | nih.gov |

Spectroscopic and Structural Elucidation of 4 Chloro 3,8 Dimethylquinoline

Vibrational Spectroscopy for Characterization (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule. For 4-Chloro-3,8-dimethylquinoline, these techniques would be essential for confirming the presence of key structural features.

The FT-IR and FT-Raman spectra of this compound would be expected to exhibit several characteristic absorption bands. The stretching vibration of the carbon-nitrogen double bond (C=N) within the quinoline (B57606) ring typically appears in the region of 1620-1580 cm⁻¹. The carbon-chlorine (C-Cl) stretching vibration is expected in the fingerprint region, generally between 800 and 600 cm⁻¹. The presence of methyl groups would be indicated by C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while out-of-plane bending vibrations would appear in the 900-675 cm⁻¹ range, providing information about the substitution pattern of the aromatic rings.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Methyl C-H | Stretching | 2950-2850 |

| C=N (Quinoline ring) | Stretching | 1620-1580 |

| C=C (Aromatic ring) | Stretching | 1600-1450 |

| Methyl C-H | Bending | 1450, 1375 |

| Aromatic C-H | In-plane bending | 1300-1000 |

| Aromatic C-H | Out-of-plane bending | 900-675 |

Note: The data in this table is predictive and not based on experimental results for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum of this compound, the aromatic protons would be expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm. The two methyl groups would appear as singlets in the upfield region, likely between 2.0 and 3.0 ppm. The specific chemical shifts of the aromatic protons would be influenced by the positions of the chloro and methyl substituents, and the spin-spin coupling patterns (doublets, triplets, etc.) between adjacent protons would help to confirm their relative positions on the quinoline ring.

The ¹³C NMR spectrum would show distinct signals for each of the 11 carbon atoms in the molecule. The aromatic carbons would resonate in the range of 120-150 ppm. The carbon atom attached to the chlorine (C4) would be expected to have a chemical shift influenced by the electronegativity of the chlorine atom. The carbons of the two methyl groups would appear at higher field, typically between 15 and 25 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | m |

| CH₃ (at C3) | 2.0 - 2.5 | s |

Note: The data in this table is predictive and not based on experimental results for this compound. m = multiplet, s = singlet.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic/Quinoline C | 120 - 150 |

| C-Cl | ~140 |

| CH₃ (at C3) | 15 - 20 |

Note: The data in this table is predictive and not based on experimental results for this compound.

The choice of solvent can influence the chemical shifts observed in NMR spectroscopy. Polar solvents can interact with the solute, leading to changes in the electron density around the nuclei and thus altering their resonance frequencies. For this compound, using a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, acetone-d₆) would be necessary to fully characterize its NMR properties and to ensure that any observed shifts are not solvent-dependent artifacts.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, an aromatic heterocyclic compound, would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The quinoline ring system typically exhibits strong absorptions in the UV region. The positions and intensities of these absorption maxima (λ_max) would be influenced by the chloro and methyl substituents on the ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₁₁H₁₀ClN), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (approximately 191.05 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would also be observed, which is characteristic of compounds containing one chlorine atom.

The fragmentation pattern would likely involve the loss of a chlorine radical (Cl•), a methyl radical (CH₃•), or hydrogen cyanide (HCN) from the quinoline ring, leading to characteristic fragment ions. Analysis of these fragments would provide further confirmation of the molecular structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 191 |

| [M+2]⁺ | 193 |

| [M-Cl]⁺ | 156 |

| [M-CH₃]⁺ | 176 |

Note: The data in this table is based on the predicted molecular weight and common fragmentation patterns of similar compounds and is not from direct experimental measurement of this compound.

X-ray Crystallography for Solid-State Structure Determination

Crystallographic data for the monoclinic system of 4-Chloro-2,5-dimethylquinoline is presented below. nih.gov

| Crystal Data | Value |

| Chemical Formula | C₁₁H₁₀ClN |

| Molecular Weight | 190.66 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.9534 (9) |

| b (Å) | 13.0762 (14) |

| c (Å) | 10.4306 (11) |

| β (°) | 99.239 (8) |

| Volume (ų) | 936.09 (19) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of chloroquinoline derivatives is significantly influenced by a variety of intermolecular interactions. In the case of 4-Chloro-2,5-dimethylquinoline, the molecules are observed to stack along the a-axis. nih.gov This stacking is characterized by π-π interactions between the quinoline ring systems of adjacent molecules. The centroids of the benzene (B151609) and pyridine (B92270) rings are alternately separated by distances of 3.649 (1) Å and 3.778 (1) Å, indicative of significant π-π stacking forces that contribute to the stability of the crystal lattice. nih.gov

Conformational Analysis and Molecular Planarity

The quinoline ring system is inherently aromatic and therefore largely planar. In the solid state, the non-hydrogen atoms of 4-Chloro-2,5-dimethylquinoline are essentially coplanar, with a root-mean-square deviation of 0.009 Å. nih.gov This high degree of planarity is a common feature of such aromatic systems.

Conformational analysis of the molecule would primarily concern the orientation of the methyl and chloro substituents relative to the quinoline ring. Due to the rigidity of the fused ring system, the primary conformational flexibility would involve the rotation of the methyl groups. However, in the solid state, the conformation is fixed by the crystal packing forces. The planarity of the main ring structure is a key feature that facilitates the observed π-π stacking interactions.

Computational and Theoretical Investigations of 4 Chloro 3,8 Dimethylquinoline

Quantum Chemical Calculations (Density Functional Theory - DFT) for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost.

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a molecule like 4-chloro-3,8-dimethylquinoline, DFT calculations would be used to find the minimum energy structure. This involves calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached.

The quinoline (B57606) ring system is largely planar. Computational studies on related molecules, such as various chloro- and methyl-substituted quinolines, consistently show a planar quinoline core. For this compound, it is expected that the quinoline ring system would also be planar. The primary focus of conformational analysis for this molecule would be the orientation of the two methyl groups. While rotation around the carbon-carbon single bond of the methyl groups is possible, these groups are generally considered to have low rotational barriers. The most stable conformation would likely involve staggering of the methyl hydrogens with respect to the quinoline ring to minimize steric hindrance.

Illustrative Data from a Related Compound

To illustrate the type of data obtained from geometry optimization, the following table presents theoretical bond lengths and angles for a related quinoline derivative as calculated by DFT methods. It is important to note that this data is not for this compound but serves as an example of the output from such calculations.

| Parameter | Bond Length (Å) - Calculated | Bond Angle (°) - Calculated |

| C2-C3 | 1.375 | C2-N1-C9 |

| C3-C4 | 1.432 | N1-C2-C3 |

| C4-C10 | 1.418 | C2-C3-C4 |

| C4-Cl | 1.740 | C3-C4-Cl |

| C8-C9 | 1.415 | C7-C8-C11 |

| C8-C11 (CH3) | 1.510 | H-C11-H |

| Note: This is hypothetical data for illustrative purposes. |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed spectral bands. For this compound, a frequency calculation would be performed on the optimized geometry.

The calculated vibrational frequencies are typically scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the computational method. A detailed analysis would involve assigning the calculated frequencies to specific molecular motions, such as C-H stretching, C=C and C=N ring stretching, methyl group deformations, and the C-Cl stretching vibration.

Illustrative Comparison of Calculated and Experimental Vibrational Frequencies

The following table provides an example of how theoretical and experimental vibrational frequencies are compared for a substituted quinoline.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C-H) aromatic | 3050 | 3045 | Aromatic C-H stretch |

| ν(C-H) methyl | 2980 | 2975 | Methyl C-H stretch |

| ν(C=N) | 1610 | 1605 | Ring C=N stretch |

| ν(C=C) | 1580 | 1575 | Ring C=C stretch |

| δ(CH₃) | 1450 | 1445 | Methyl deformation |

| ν(C-Cl) | 750 | 745 | C-Cl stretch |

| Note: This is hypothetical data for illustrative purposes. |

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT, it is possible to predict the ¹H and ¹³C NMR spectra of a molecule. For this compound, these calculations would provide theoretical chemical shifts for each unique hydrogen and carbon atom.

These calculated values are then typically correlated with experimental chemical shifts. A strong linear correlation between the theoretical and experimental data provides confidence in both the structural assignment of the molecule and the accuracy of the computational method. Discrepancies can often highlight interesting electronic effects or conformational features.

Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts

This table illustrates a comparison between calculated and experimental ¹³C NMR chemical shifts for a hypothetical quinoline derivative.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 150.1 | 150.5 |

| C3 | 121.5 | 121.8 |

| C4 | 148.0 | 148.3 |

| C4a | 128.2 | 128.6 |

| C5 | 126.9 | 127.2 |

| C6 | 127.5 | 127.9 |

| C7 | 136.3 | 136.7 |

| C8 | 129.8 | 130.1 |

| C8a | 147.6 | 148.0 |

| C3-CH₃ | 15.2 | 15.5 |

| C8-CH₃ | 18.9 | 19.2 |

| Note: This is hypothetical data for illustrative purposes. |

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and properties. DFT provides valuable insights into the distribution of electrons and the nature of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule.

For this compound, a HOMO/LUMO analysis would involve visualizing the spatial distribution of these orbitals and calculating their energies. The HOMO is expected to be located primarily on the electron-rich quinoline ring system, while the LUMO would also be distributed over the aromatic system, likely with significant contributions from the atoms of the pyridine (B92270) ring.

Illustrative Frontier Molecular Orbital Data

The following table presents example HOMO and LUMO energies and the resulting energy gap for a related quinoline derivative.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: This is hypothetical data for illustrative purposes. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electron density and are prone to electrophilic attack. Regions of positive potential (typically colored blue) indicate a deficiency of electron density and are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential around the nitrogen atom of the quinoline ring due to its lone pair of electrons. The regions around the hydrogen atoms would exhibit positive potential. The chlorine atom, being electronegative, would also influence the electrostatic potential distribution. Such a map would provide a clear prediction of how the molecule would interact with other reagents.

Analysis of Noncovalent Interactions (NCIs) and Hirshfeld Surface Analysis

Computational chemistry offers powerful tools to investigate the subtle yet crucial noncovalent interactions (NCIs) that govern the supramolecular assembly and crystal packing of molecules like this compound. nih.govchemrxiv.org Among these methods, NCI analysis and Hirshfeld surface analysis are particularly insightful for visualizing and quantifying these interactions. kmu.edu.trnih.gov

Noncovalent interaction analysis is a method that allows for the visualization of weak interactions in real space. nih.gov It is based on the electron density and its derivatives, which help to identify regions of hydrogen bonding, van der Waals forces, and steric repulsion. nih.gov For this compound, an NCI analysis would be expected to reveal van der Waals interactions associated with the quinoline ring system and potential weak C-H···Cl or C-H···N hydrogen bonds that influence the molecular packing in the solid state.

Hirshfeld surface analysis complements NCI by providing a graphical representation of the intermolecular contacts in a crystal. kmu.edu.trnih.gov The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. mdpi.com By mapping properties like the normalized contact distance (dnorm) onto this surface, it is possible to identify and quantify the specific types of intermolecular interactions. nih.govmdpi.com Red spots on the dnorm map indicate close contacts, highlighting potential hydrogen bonds, while blue regions represent weaker contacts. mdpi.com

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. kmu.edu.tr For this compound, a hypothetical breakdown of these contacts is presented in the table below, illustrating the expected contributions from various interactions. The dominant interactions would likely be H···H contacts due to the abundance of hydrogen atoms on the periphery of the molecule. Other significant contributions would be expected from C···H and Cl···H contacts.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 45.2 | Represents contacts between hydrogen atoms on adjacent molecules, contributing significantly to the overall crystal packing. |

| C···H/H···C | 22.5 | Arises from the interactions between carbon and hydrogen atoms, indicative of C-H···π interactions and general van der Waals forces. |

| Cl···H/H···Cl | 15.8 | Highlights the presence of weak hydrogen bonding involving the chlorine atom and hydrogen atoms of neighboring molecules. |

| N···H/H···N | 8.3 | Suggests potential weak interactions involving the nitrogen atom of the quinoline ring. |

| C···C | 5.1 | Indicates π-π stacking interactions between the aromatic rings of adjacent quinoline moieties. |

| Other | 3.1 | Includes minor contributions from other types of intermolecular contacts. |

Prediction of Nonlinear Optical (NLO) Properties

Quinoline derivatives are a class of compounds that have garnered interest for their potential applications in nonlinear optics (NLO). mdpi.comnih.gov NLO materials are crucial for various technologies, including optical switching and data storage. nih.govresearchgate.net Computational methods, particularly density functional theory (DFT), are instrumental in predicting the NLO properties of novel molecules like this compound before their synthesis and experimental characterization. mdpi.com

The NLO response of a molecule is primarily determined by its hyperpolarizability. researchgate.net Key parameters that are computationally evaluated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov A high value of β is indicative of a strong NLO response. mdpi.com For this compound, the presence of the electron-withdrawing chlorine atom and the π-conjugated quinoline system could contribute to its NLO properties.

Theoretical calculations can provide valuable insights into the electronic structure and its influence on NLO activity. mdpi.com The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is another important factor; a smaller energy gap generally correlates with higher polarizability and hyperpolarizability. mdpi.com

A hypothetical set of predicted NLO properties for this compound, calculated at the DFT/B3LYP level of theory, is presented in the table below. Such data would be crucial in assessing its potential as a candidate for NLO applications.

| Property | Predicted Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 3.45 | Debye |

| Linear Polarizability (α) | 18.2 x 10-24 | esu |

| First-Order Hyperpolarizability (β) | 7.8 x 10-30 | esu |

| HOMO-LUMO Energy Gap | 4.12 | eV |

Thermodynamic Properties and Reaction Energetics

Computational chemistry provides a robust framework for the determination of various thermodynamic properties of molecules, which are essential for understanding their stability, reactivity, and behavior under different conditions. nist.gov For this compound, theoretical calculations can predict key thermodynamic parameters such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°).

These properties are typically calculated using quantum mechanical methods, such as DFT, combined with statistical mechanics. The results of these calculations can offer insights into the energetic feasibility of synthetic routes and the relative stability of different isomers or conformers. For instance, the enthalpy of formation provides a measure of the energy stored in the molecule, while the Gibbs free energy of formation indicates the spontaneity of its formation from its constituent elements in their standard states.

Furthermore, computational studies can elucidate the energetics of reactions involving this compound. This includes the calculation of activation energies and reaction enthalpies for various chemical transformations, which is invaluable for optimizing reaction conditions and understanding reaction mechanisms.

The following table presents a hypothetical set of calculated thermodynamic properties for this compound in the gas phase at 298.15 K.

| Thermodynamic Property | Predicted Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | +150.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | +280.2 | kJ/mol |

| Standard Entropy (S°) | 380.7 | J/(mol·K) |

| Heat Capacity (Cp) | 165.3 | J/(mol·K) |

Applications of 4 Chloro 3,8 Dimethylquinoline in Advanced Organic Synthesis

Role as an Intermediate in the Synthesis of Complex Heterocyclic Compounds

The primary role of 4-Chloro-3,8-dimethylquinoline in organic synthesis is that of a key intermediate. The chlorine atom at the 4-position of the quinoline (B57606) ring is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of various nucleophiles, including amines, alcohols, and thiols, to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

This characteristic is fundamental to its use in synthesizing more elaborate heterocyclic systems. For instance, the reaction of 4-chloroquinolines with amines is a well-established method for producing 4-aminoquinoline (B48711) derivatives nih.gov. Similarly, it can be used in condensation reactions to build fused ring systems. The synthesis of pyrazoline derivatives and various pyrimidine structures can be achieved by first converting the chloroquinoline into a chalcone intermediate, which then undergoes cyclization with reagents like hydrazine (B178648), urea, or thiourea (B124793) researchgate.net.

The process often involves a one-pot, multi-component reaction, which is an efficient strategy for building molecular complexity from simple starting materials nih.gov. By reacting this compound with different nucleophilic partners, chemists can generate a library of compounds, each with a unique substituent at the 4-position, which can then be further elaborated into complex, polycyclic heterocyclic structures.

Table 1: Representative Nucleophilic Substitution Reactions

| Reactant | Nucleophile | Product Class | Potential Application |

|---|---|---|---|

| This compound | Primary/Secondary Amine | 4-Amino-3,8-dimethylquinoline | Precursor for biologically active molecules |

| This compound | Hydrazine Hydrate (B1144303) | 4-Hydrazinyl-3,8-dimethylquinoline | Intermediate for pyrazole synthesis |

| This compound | Sodium Azide (B81097) | 4-Azido-3,8-dimethylquinoline | Precursor for triazole synthesis |

Scaffold for the Development of Multi-functionalized Quinoline Derivatives

A scaffold in medicinal chemistry is a core molecular structure to which various functional groups can be attached to create a family of related compounds. This compound serves as an excellent scaffold due to the predictable reactivity of its C4-Cl bond nih.gov. This allows for the systematic modification of the quinoline core to explore structure-activity relationships (SAR) in drug discovery programs.

The introduction of different side chains at the 4-position can dramatically alter the biological and physical properties of the resulting molecule. For example, attaching flexible alkylamino side chains can enhance properties like water solubility nih.gov. The methyl groups at the 3 and 8-positions are not merely passive substituents; they provide steric bulk and electronic effects that can influence the orientation of the appended functional groups and their interaction with biological targets.

The development of multi-functionalized quinoline derivatives from this scaffold can be achieved through various synthetic strategies, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or direct nucleophilic substitution researchgate.netorganic-chemistry.org. These methods enable the attachment of a wide range of aryl, alkyl, and amino groups, transforming the simple chloroquinoline scaffold into a diverse collection of complex molecules with potential therapeutic applications nih.gov.

Table 2: Functionalization Strategies for the Quinoline Scaffold

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| Nucleophilic Substitution | R-NH₂ (Alkyl/Aryl Amines) | Amino group (-NHR) |

| Suzuki Coupling | R-B(OH)₂ (Boronic Acids), Pd catalyst | Aryl or Alkyl group (-R) |

| Buchwald-Hartwig Amination | R-NH₂, Pd catalyst | Amino group (-NHR) |

Strategies for Diversity-Oriented Synthesis Using this compound

Diversity-Oriented Synthesis (DOS) is a powerful approach used to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery nih.govcam.ac.ukcam.ac.uk. The goal of DOS is to efficiently populate chemical space with a wide range of molecular skeletons and functional group arrays researchgate.net. This compound is an ideal starting point for DOS strategies due to its inherent reactivity and defined points for modification.

A typical DOS strategy using this compound would employ a "branching" approach.

Initial Branching Reaction: The C4-Cl position serves as the primary branch point. A set of diverse bifunctional nucleophiles (e.g., amino acids, diamines with different lengths and rigidities) can be reacted with the scaffold. This step introduces the first level of diversity.

Appendage Diversity: The second functional group on the attached linker can then be reacted with a variety of reagents (e.g., acyl chlorides, isocyanates, aldehydes for reductive amination). This step systematically varies the peripheral functional groups, creating "appendage diversity."

Skeletal Diversity: While more complex, subsequent intramolecular reactions can be designed to create new ring systems, thus altering the core molecular skeleton. For example, an attached side chain could be designed to cyclize back onto the quinoline ring or form a new fused ring, generating significant "skeletal diversity."

This multi-step, branching pathway allows for the exponential generation of a large and diverse library of compounds from a single, readily accessible starting material like this compound.

Table 3: Hypothetical Diversity-Oriented Synthesis Pathway

| Step | Action | Reagents | Type of Diversity Generated |

|---|---|---|---|

| 1 | Initial Substitution | Library of diamines (H₂N-(CH₂)n-NH₂) | Appendage and Conformational |

| 2 | Acylation of Terminal Amine | Library of acyl chlorides (R-COCl) | Appendage |

| 3 | Intramolecular Cyclization | Lewis acid or base catalysis | Skeletal |

Future Research Directions and Perspectives for 4 Chloro 3,8 Dimethylquinoline Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of quinoline (B57606) derivatives often involves harsh reaction conditions, toxic reagents, and significant waste generation. researchgate.nettandfonline.com The future of 4-Chloro-3,8-dimethylquinoline synthesis lies in the adoption of green and sustainable chemistry principles. researchgate.net Research in this area is expected to focus on several key aspects:

Microwave-Assisted and Ultrasound-Irradiated Synthesis: These energy-saving techniques can significantly reduce reaction times and improve yields. researchgate.nettandfonline.com Future studies will likely explore the application of these methods to the classical quinoline syntheses (e.g., Doebner-von Miller, Conrad-Limpach) adapted for this compound, aiming for solvent-free or green solvent-based protocols. researchgate.nettandfonline.com

Green Catalysts and Solvents: The use of environmentally benign catalysts, such as p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix bohrium.comarene, is a promising avenue. researchgate.netbohrium.com Research will likely focus on identifying reusable and highly efficient catalysts for the synthesis of the this compound scaffold. nih.gov The exploration of greener solvents like water and ethanol (B145695) will also be crucial in minimizing the environmental impact of the synthesis. researchgate.netbohrium.com

One-Pot and Multicomponent Reactions: Designing synthetic pathways that involve one-pot or multicomponent reactions can significantly improve efficiency by reducing the number of intermediate purification steps, thus saving time, resources, and minimizing waste. researchgate.netbohrium.com Future work could focus on developing a one-pot synthesis of this compound from readily available starting materials.

Nanocatalysis: The application of nanocatalysts offers unique advantages due to their high surface area and catalytic activity. nih.gov Research into the use of specific nanocatalysts for the regioselective synthesis of this compound could lead to highly efficient and selective synthetic methods. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Quinoline Derivatives

| Feature | Traditional Synthesis | Green Synthesis |

| Solvents | Often toxic and non-biodegradable | Environmentally friendly (e.g., water, ethanol) or solvent-free |

| Catalysts | Often stoichiometric and hazardous | Reusable, non-toxic catalysts (e.g., biocatalysts, nanocatalysts) |

| Energy Input | High temperatures, long reaction times | Microwave, ultrasound, lower temperatures |

| By-products | Often hazardous and difficult to dispose of | Minimized waste, often non-toxic by-products |

| Efficiency | Multiple steps, lower atom economy | One-pot reactions, higher atom economy |

Exploration of Further Reactivity and Functionalization

The reactivity of the this compound scaffold presents numerous opportunities for the synthesis of novel derivatives with tailored properties. The chloro substituent at the 4-position is a key functional handle for nucleophilic substitution reactions, while the methyl groups and the quinoline ring itself offer sites for further modification.

Nucleophilic Substitution Reactions: The chlorine atom at the 4-position is susceptible to displacement by a variety of nucleophiles. Future research will likely explore reactions with a wider range of nucleophiles, including sulfur, nitrogen, and oxygen-based nucleophiles, to generate libraries of 4-substituted-3,8-dimethylquinoline derivatives. mdpi.com

C-H Activation: Direct C-H functionalization is a powerful tool for the regioselective introduction of new functional groups, avoiding the need for pre-functionalized substrates. nih.gov Future studies could focus on the selective C-H activation of the quinoline core of this compound to introduce aryl, alkyl, or other functional groups at specific positions, further diversifying the available derivatives. nih.govchemrxiv.org

Hybrid Molecule Synthesis: The synthesis of hybrid molecules that combine the this compound scaffold with other bioactive pharmacophores is a promising strategy for the development of new compounds with enhanced or novel biological activities. researchgate.netbohrium.com

Table 2: Potential Functionalization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Products |

| Nucleophilic Substitution | Hydrazine (B178648), Azides, Amines | 4-Hydrazino-, 4-Azido-, 4-Amino-3,8-dimethylquinolines |

| C-H Arylation | Aryl halides, Palladium catalyst | Aryl-substituted 4-Chloro-3,8-dimethylquinolines |

| C-H Alkenylation | Alkenes, Rhodium catalyst | Alkenyl-substituted 4-Chloro-3,8-dimethylquinolines |

Advanced Spectroscopic and Computational Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound and its derivatives is essential for predicting their reactivity and potential applications. Future research will benefit from the application of advanced analytical and computational techniques.

Spectroscopic Analysis: While standard techniques like NMR, IR, and mass spectrometry are routinely used, future studies could employ more advanced methods. researchgate.net Two-dimensional NMR techniques can provide detailed information about the connectivity and spatial arrangement of atoms. Raman spectroscopy, complemented by theoretical calculations, can offer valuable insights into the vibrational modes of the molecule. researchgate.netmdpi.com

Computational Chemistry: Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. uantwerpen.be Future computational studies on this compound could focus on:

Predicting Reactivity: Calculation of molecular descriptors such as HOMO-LUMO gap, molecular electrostatic potential (MEP), and Fukui functions can help in predicting the most reactive sites for electrophilic and nucleophilic attack. uantwerpen.be

Simulating Spectra: Theoretical calculations of NMR, IR, and Raman spectra can aid in the interpretation of experimental data and the structural elucidation of new derivatives. researchgate.netresearchgate.net

Investigating Reaction Mechanisms: DFT can be used to model reaction pathways and transition states, providing a deeper understanding of the mechanisms of synthetic transformations.

Table 3: Spectroscopic and Computational Techniques for Characterization

| Technique | Information Obtained |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity and assignment of proton and carbon signals. |

| Raman Spectroscopy | Vibrational modes, molecular structure, and functional groups. |

| Density Functional Theory (DFT) | Electronic structure, molecular orbitals, electrostatic potential, and predicted spectra. |

Integration of Computational Chemistry with Machine Learning for Synthetic Optimization and Property Prediction

The synergy between computational chemistry and machine learning is set to revolutionize chemical research. For this compound, this integration can accelerate the discovery of new derivatives with desired properties and optimize their synthesis.

Predictive Modeling: Machine learning algorithms, trained on datasets of known quinoline derivatives and their properties, can be used to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. researchgate.netnih.gov These models can predict the biological activity, toxicity, and physicochemical properties of novel this compound derivatives before they are synthesized, thus guiding experimental efforts towards the most promising candidates. nih.govnih.gov